N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide
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Overview
Description
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide: is a synthetic compound characterized by its unique chemical structure, which includes an indole moiety, a sulfonyl group, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide are currently unknown .
Mode of Action
Like other indole derivatives, it may interact with various enzymes, receptors, or ion channels within the cell, leading to changes in cellular function .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
The sulfonylation step involves the introduction of the sulfonyl group to the indole derivative. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The final step involves the coupling of the sulfonylated indole with cyclohexylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(1-methylindol-3-yl)sulfonylacetamide
- N-cyclohexyl-2-(1-ethylindol-3-yl)thioacetamide
Uniqueness
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different functional groups.
Properties
IUPAC Name |
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-20-12-17(15-10-6-7-11-16(15)20)24(22,23)13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXKBPDGLJQQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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